Cas no 2228235-27-4 (2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride)

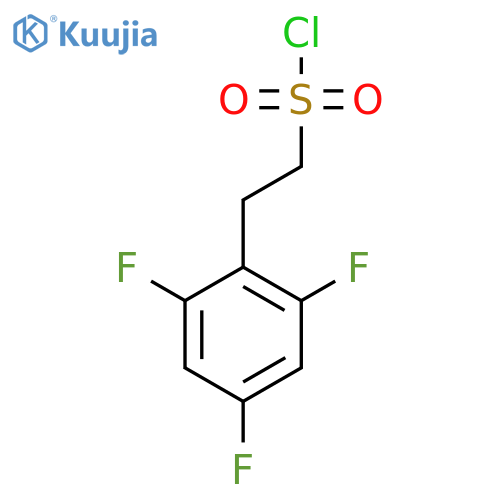

2228235-27-4 structure

商品名:2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride

- EN300-1991196

- 2228235-27-4

-

- インチ: 1S/C8H6ClF3O2S/c9-15(13,14)2-1-6-7(11)3-5(10)4-8(6)12/h3-4H,1-2H2

- InChIKey: HBIIXNWEVHMPAH-UHFFFAOYSA-N

- ほほえんだ: ClS(CCC1C(=CC(=CC=1F)F)F)(=O)=O

計算された属性

- せいみつぶんしりょう: 257.9729128g/mol

- どういたいしつりょう: 257.9729128g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1991196-10.0g |

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride |

2228235-27-4 | 10g |

$4974.0 | 2023-06-02 | ||

| Enamine | EN300-1991196-2.5g |

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride |

2228235-27-4 | 2.5g |

$2268.0 | 2023-09-16 | ||

| Enamine | EN300-1991196-0.05g |

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride |

2228235-27-4 | 0.05g |

$972.0 | 2023-09-16 | ||

| Enamine | EN300-1991196-0.5g |

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride |

2228235-27-4 | 0.5g |

$1111.0 | 2023-09-16 | ||

| Enamine | EN300-1991196-1.0g |

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride |

2228235-27-4 | 1g |

$1157.0 | 2023-06-02 | ||

| Enamine | EN300-1991196-0.1g |

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride |

2228235-27-4 | 0.1g |

$1019.0 | 2023-09-16 | ||

| Enamine | EN300-1991196-0.25g |

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride |

2228235-27-4 | 0.25g |

$1065.0 | 2023-09-16 | ||

| Enamine | EN300-1991196-10g |

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride |

2228235-27-4 | 10g |

$4974.0 | 2023-09-16 | ||

| Enamine | EN300-1991196-5g |

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride |

2228235-27-4 | 5g |

$3355.0 | 2023-09-16 | ||

| Enamine | EN300-1991196-5.0g |

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride |

2228235-27-4 | 5g |

$3355.0 | 2023-06-02 |

2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

2228235-27-4 (2-(2,4,6-trifluorophenyl)ethane-1-sulfonyl chloride) 関連製品

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量